molecular formula C22H16ClN3OS B12208824 2-(benzylsulfanyl)-5-chloro-N-(naphthalen-1-yl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-chloro-N-(naphthalen-1-yl)pyrimidine-4-carboxamide

Cat. No.: B12208824
M. Wt: 405.9 g/mol
InChI Key: PQISHTTYLOTEDP-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-chloro-N-(naphthalen-1-yl)pyrimidine-4-carboxamide is a pyrimidine derivative featuring a benzylsulfanyl group at position 2, a chlorine atom at position 5, and a naphthalen-1-yl substituent on the carboxamide nitrogen. The naphthalene ring introduces significant steric bulk and aromatic π-system interactions, distinguishing it from simpler analogs .

Properties

Molecular Formula

C22H16ClN3OS

Molecular Weight

405.9 g/mol

IUPAC Name

2-benzylsulfanyl-5-chloro-N-naphthalen-1-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H16ClN3OS/c23-18-13-24-22(28-14-15-7-2-1-3-8-15)26-20(18)21(27)25-19-12-6-10-16-9-4-5-11-17(16)19/h1-13H,14H2,(H,25,27)

InChI Key

PQISHTTYLOTEDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC4=CC=CC=C43)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(naphthalen-1-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be attached through a nucleophilic substitution reaction using benzyl mercaptan and a suitable leaving group.

    Attachment of the Naphthalen-1-yl Group: The naphthalen-1-yl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a naphthalen-1-yl boronic acid or a naphthalen-1-yl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-chloro-N-(naphthalen-1-yl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-(benzylsulfanyl)-5-chloro-N-(naphthalen-1-yl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(naphthalen-1-yl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Core Structural Variations

The compound is compared to two pyrimidine-4-carboxamide derivatives with modifications in substituents (Table 1):

Table 1: Structural Comparison of Pyrimidine-4-carboxamide Derivatives

Compound Name Position 2 Substituent Position 5 Substituent Carboxamide N-Substituent Molecular Weight
Target Compound Benzylsulfanyl Chlorine Naphthalen-1-yl Not Provided
2-(Allylsulfanyl)-5-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide Allylsulfanyl Chlorine 1-Benzofuran-3-yl linked to 4-methoxyphenyl Not Provided
2-(Benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide (BH53087) Benzylsulfanyl Chlorine 4-Methoxybenzyl 399.8938

Key Differences and Implications

In contrast, the allylsulfanyl group in offers reduced steric hindrance and increased reactivity due to the allyl double bond .

Carboxamide N-Substituent: The naphthalen-1-yl group in the target compound provides a bulky, planar aromatic system, favoring π-π stacking interactions in biological targets. The compound in features a benzofuran-3-yl linked to a 4-methoxyphenyl group, combining heterocyclic rigidity with methoxy polarity. This may enhance binding specificity in enzyme pockets compared to the naphthyl group .

Steric and Electronic Effects :

  • The naphthalen-1-yl substituent in the target compound likely increases steric hindrance, which could reduce binding flexibility but improve selectivity for hydrophobic binding sites. The allylsulfanyl group in may allow conformational adaptability but with lower stability .

Research Findings and Theoretical Considerations

  • Lipophilicity : The naphthalen-1-yl group in the target compound is expected to confer higher lipophilicity (logP) than BH53087’s 4-methoxybenzyl group, impacting membrane permeability and pharmacokinetics .
  • The naphthyl group’s bulk may enhance affinity for specific protein pockets but reduce solubility .
  • Synthetic Accessibility : The benzylsulfanyl group is synthetically straightforward to introduce, whereas the benzofuran moiety in requires multi-step synthesis, affecting scalability .

Biological Activity

2-(Benzylsulfanyl)-5-chloro-N-(naphthalen-1-yl)pyrimidine-4-carboxamide, identified by its CAS Number 901669-19-0, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(benzylsulfanyl)-5-chloro-N-(naphthalen-1-yl)pyrimidine-4-carboxamide is C22H16ClN3OS, with a molecular weight of 405.9 g/mol. The compound features a pyrimidine core substituted with a benzylsulfanyl group, a chloro group, and a naphthalene moiety, contributing to its diverse chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC22H16ClN3OS
Molecular Weight405.9 g/mol
CAS Number901669-19-0
StructureChemical Structure

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation.

A study highlighted the structure-activity relationships (SAR) of various pyrimidine derivatives that demonstrated inhibition of COX enzymes. For instance, several analogs reported half-maximal inhibitory concentrations (IC50) against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM . The specific IC50 values for the compound under consideration have yet to be disclosed but are expected to follow similar patterns based on structural similarities.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways and gene expression related to cell survival and proliferation.

In vitro studies have shown that related pyrimidine compounds can exhibit cytotoxic effects against various cancer cell lines. For example, some derivatives demonstrated IC50 values less than 10 μM against human colon cancer cells . This suggests that 2-(benzylsulfanyl)-5-chloro-N-(naphthalen-1-yl)pyrimidine-4-carboxamide may possess similar properties warranting further investigation.

Case Studies and Research Findings

Case Study 1: Anti-inflammatory Activity
A comparative analysis of different pyrimidine derivatives revealed that those with electron-withdrawing groups (such as chloro) displayed enhanced inhibition of COX enzymes. The study provided detailed SAR insights that could be beneficial for optimizing the design of new anti-inflammatory agents based on this compound .

Case Study 2: Anticancer Potential
In a study assessing various pyrimidines for anticancer activity, compounds structurally similar to 2-(benzylsulfanyl)-5-chloro-N-(naphthalen-1-yl)pyrimidine-4-carboxamide were found to inhibit cell proliferation in several cancer types effectively. The findings suggest potential pathways through which these compounds exert their effects, including apoptosis induction and cell cycle arrest .

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